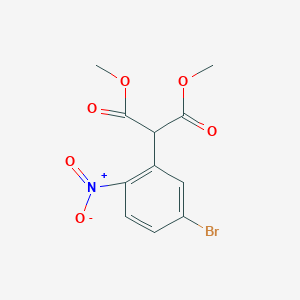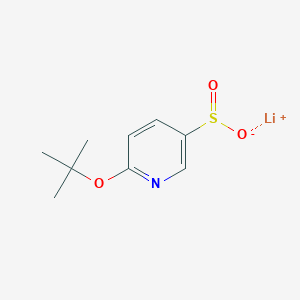
4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. EphB4 is involved in various cellular processes, including angiogenesis, cell migration, and cell survival. Inhibition of EphB4 has been shown to have potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Fluorescent Anion Sensing
Research by Dorazco-González et al. (2014) explored the properties of dicationic N-methylated derivatives related to 4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide, particularly in their application for fluorescent anion sensing in water. These derivatives showed efficient fluorescence quenching by various anions due to the high acidity of amides and their preorganized rigid structure, indicating potential applications in chemical sensing technologies (Dorazco-González et al., 2014).
Synthesis and Chemical Reactivity
Al-Issa (2012) conducted a study on the synthesis of pyridine and fused pyridine derivatives, highlighting methodologies that could be applicable to the synthesis of this compound. This research outlines the reactivity of related compounds, providing a foundation for further synthetic approaches to similar quinoline derivatives (Al-Issa, 2012).
Biological Activity Studies
A study by Zhou et al. (2012) focused on the biological activity of derivatives related to this compound, specifically as histamine-3 receptor antagonists. These compounds, through a synthesis and evaluation process, have shown potent in vitro binding and functional activities at the H3 receptor, indicating potential therapeutic applications (Zhou et al., 2012).
Antitumor and Antimicrobial Potential
Research into the antimicrobial and anticancer evaluation of new 2-chloro-3-hetarylquinolines by Bondock and Gieman (2015) presents insights into the broader therapeutic potential of compounds structurally related to this compound. Their findings suggest that certain derivatives possess significant activity against various tumor cell lines and bacterial strains, underlining the importance of these compounds in drug development (Bondock & Gieman, 2015).
properties
IUPAC Name |
4-methyl-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-16(13-11-15)23(28)25-22-20(18-8-5-6-14-24-18)21(27)17-7-3-4-9-19(17)26(22)2/h3-14H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTIVCVANVXGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3N2C)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)


![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)
![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)